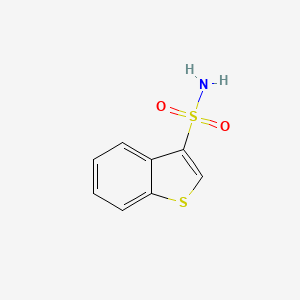

1-苯并噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C8H7NO2S2 . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound .

Synthesis Analysis

The synthesis of benzothiophene motifs, which includes 1-Benzothiophene-3-sulfonamide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .Molecular Structure Analysis

The molecular weight of 1-Benzothiophene-3-sulfonamide is 213.28 . Its InChI code is 1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) .Chemical Reactions Analysis

The synthesis of benzothiophene motifs, including 1-Benzothiophene-3-sulfonamide, involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .It is soluble in most organic solvents like alcohol and ether but insoluble in water .

科学研究应用

Electrochemically-Promoted Synthesis

Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Medicinal Chemistry

Benzothiophenes have diverse applications in medicinal chemistry . They are present in many natural products and are of great importance in the development of efficient methods for the construction of benzothiophene and its derivatives .

Materials Science

In addition to medicinal chemistry, benzothiophenes also find applications in materials science . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

One-Step Synthesis

A one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Anti-Inflammatory Agent

Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .

安全和危害

作用机制

Target of Action

It’s known that sulfonamides, a class of compounds to which 1-benzothiophene-3-sulfonamide belongs, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

Sulfonamides, including 1-Benzothiophene-3-sulfonamide, are known to inhibit the activity of dihydropteroate synthetase . They act as competitive inhibitors of p-aminobenzoic acid (PABA), a substrate of the enzyme in the folic acid metabolism cycle . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 1-Benzothiophene-3-sulfonamide disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency leads to impaired DNA synthesis, which in turn affects cell division and growth .

Pharmacokinetics

It’s known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis by 1-Benzothiophene-3-sulfonamide leads to a deficiency of nucleic acids, impairing DNA synthesis and affecting cell division and growth . This results in the inhibition of bacterial growth, making sulfonamides effective bacteriostatic agents .

属性

IUPAC Name |

1-benzothiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVAENLIIOACPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)

![3,5-Dimethyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2448756.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2448763.png)

![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)